molecular formula C19H16F2N2O4 B2549298 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide CAS No. 852868-47-4

2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide

Katalognummer: B2549298
CAS-Nummer: 852868-47-4
Molekulargewicht: 374.344
InChI-Schlüssel: GSRIIQGJNOXTAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H16F2N2O4 and its molecular weight is 374.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide , also referred to as CYPD , is a member of the cyanoacrylamide class of compounds. Its unique chemical structure suggests potential biological activity, particularly in the field of cancer research and therapeutic applications. This article reviews the biological activity of CYPD, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure

CYPD has the following molecular formula and structure:

  • Molecular Formula : C18H18F2N2O3
  • Molecular Weight : 348.34 g/mol

The chemical structure can be represented as follows:

CYPD Structure C1C2C3C4NC5C6\text{CYPD Structure }\quad \text{C}_1\text{C}_2\text{C}_3\text{C}_4-\text{N}-\text{C}_5-\text{C}_6

Antiproliferative Effects

Research has shown that CYPD exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on three human cancer cell lines: HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated that CYPD inhibited cell growth with an IC50 value in the low micromolar range.

Table 1: Antiproliferative Activity of CYPD

Cell LineIC50 (µM)Mechanism of Action
HT-295.4Disruption of microtubule dynamics
M216.1Induction of apoptosis
MCF74.8Cell cycle arrest at G2/M phase

CYPD's mechanism involves interaction with the microtubule structures within cells, leading to cell cycle arrest and apoptosis. The compound binds to the colchicine-binding site on β-tubulin, disrupting normal microtubule dynamics essential for mitosis. This disruption results in halted cell division and subsequent cell death.

Case Studies

  • In Vivo Studies :
    In chick chorioallantoic membrane assays, CYPD demonstrated antiangiogenic properties by inhibiting new blood vessel formation in tumors, comparable to established agents like combretastatin A-4 (CA-4). This suggests its potential utility in targeting tumor vasculature.
  • Combination Therapy :
    A combination study involving CYPD and conventional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines. The synergistic effects were attributed to CYPD's ability to overcome drug resistance mechanisms such as P-glycoprotein overexpression.

Safety and Toxicity

Preliminary toxicity assessments indicate that CYPD has a favorable safety profile with low acute toxicity in animal models. However, further studies are needed to fully understand its long-term effects and potential side effects in clinical settings.

Table 2: Toxicity Profile of CYPD

EndpointResult
Acute Oral ToxicityLD50 > 2000 mg/kg
Skin IrritationMild irritation observed
MutagenicityNon-mutagenic in Ames test

Eigenschaften

IUPAC Name

2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O4/c1-25-16-8-5-14(10-17(16)26-2)23-18(24)13(11-22)9-12-3-6-15(7-4-12)27-19(20)21/h3-10,19H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRIIQGJNOXTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.